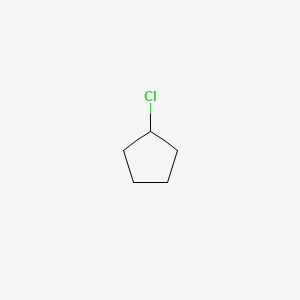

Chlorocyclopentane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16930. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

chlorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c6-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTCXABJQNJPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061306 | |

| Record name | Cyclopentane, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-28-9 | |

| Record name | Chlorocyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorocyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROCYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO3F41CL9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlorocyclopentane CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorocyclopentane (CAS Number: 930-28-9), a versatile halogenated organic compound. This document outlines its core physical properties, offers insights into its synthesis and reactivity, and presents relevant experimental methodologies and logical frameworks for its application in research and development.

Core Properties of this compound

This compound, also known as cyclopentyl chloride, is a colorless to pale yellow liquid at room temperature.[1] Its chemical structure consists of a five-membered cyclopentane ring where one hydrogen atom is substituted by a chlorine atom.[1] This structure results in a compound that is relatively non-polar and miscible with many common organic solvents, while having limited solubility in water.[2][3]

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 930-28-9 | [4][5][6] |

| Molecular Formula | C₅H₉Cl | [4][5][6] |

| Molecular Weight | 104.58 g/mol | [5] |

| Density | 1.005 g/mL at 25 °C | |

| Boiling Point | 114 °C | [7] |

| Melting Point | -50 °C | [7] |

| Flash Point | 16 °C (closed cup) | |

| Refractive Index | n20/D 1.4512 | |

| Water Solubility | 760 mg/L | [2][7] |

Experimental Protocols

The reactivity of the chlorine atom, particularly its susceptibility to nucleophilic substitution, makes this compound a valuable intermediate in organic synthesis.[1][3] It serves as a precursor in the production of a variety of more complex molecules, finding applications in the pharmaceutical and agrochemical industries.[2][3]

A general experimental protocol for a nucleophilic substitution reaction involving this compound is detailed below. This serves as a foundational method that can be adapted for the synthesis of various cyclopentyl-containing compounds.

General Protocol for Nucleophilic Substitution of this compound

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with this compound and a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).

-

Reagent Addition: The nucleophile (e.g., an alcohol, amine, or thiol) is dissolved in the same solvent and added dropwise to the stirred solution of this compound at a controlled temperature, typically ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then quenched with an appropriate aqueous solution (e.g., water, saturated ammonium chloride solution) and the organic layer is separated.

-

Purification: The crude product is purified by a suitable method, such as distillation, recrystallization, or column chromatography, to yield the desired substituted cyclopentane derivative.

Logical and Workflow Diagrams

To further elucidate the role and utility of this compound in a research and development context, the following diagrams visualize key relationships and workflows.

Caption: Synthetic pathway from this compound.

Caption: Workflow for synthesis and analysis.

References

Synthesis of Chlorocyclopentane from Cyclopentene and HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of chlorocyclopentane via the hydrochlorination of cyclopentene. The document details the underlying reaction mechanism, provides established experimental protocols, and presents relevant quantitative data. Furthermore, this guide includes visualizations of the reaction pathway and a representative experimental workflow to facilitate a deeper understanding of the synthesis. This information is intended to support researchers and professionals in the fields of organic synthesis and drug development in the efficient and safe production of this compound, a valuable building block in the preparation of various pharmaceutical and fine chemical intermediates.

Introduction

The addition of hydrogen halides to alkenes is a fundamental reaction in organic chemistry, providing a direct route to alkyl halides. The synthesis of this compound from cyclopentene and hydrogen chloride (HCl) is a classic example of an electrophilic addition reaction.[1][2] this compound serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. Understanding the nuances of this reaction, including the reaction mechanism, optimal conditions, and potential byproducts, is crucial for its successful application in a laboratory or industrial setting. This guide aims to provide a detailed technical overview for professionals engaged in chemical synthesis and drug discovery.

Reaction Mechanism: Electrophilic Addition

The synthesis of this compound from cyclopentene and HCl proceeds via an electrophilic addition mechanism.[3] The reaction is regioselective, following Markovnikov's rule, which dictates that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has more hydrogen atoms.[1] In the case of the symmetrical cyclopentene, the initial addition of the proton can occur at either of the two double-bonded carbons with equal probability.

The reaction mechanism can be described in two key steps:

-

Protonation of the Alkene: The pi electrons of the cyclopentene double bond act as a nucleophile, attacking the electrophilic proton of HCl. This results in the formation of a secondary carbocation intermediate and a chloride ion. This step is the rate-determining step of the reaction.

-

Nucleophilic Attack by the Chloride Ion: The chloride ion, acting as a nucleophile, then attacks the positively charged carbon of the cyclopentyl carbocation, forming the final product, this compound.

dot

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Two primary methods for the hydrochlorination of cyclopentene are presented below. The first involves the use of gaseous hydrogen chloride, while the second utilizes concentrated hydrochloric acid.

Method 1: Reaction with Gaseous Hydrogen Chloride

This method is suitable for achieving high concentrations of HCl in the reaction mixture.

Materials:

-

Cyclopentene (C₅H₈)

-

Hydrogen chloride gas (HCl)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, dissolve cyclopentene in a suitable volume of a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube. Cool the flask in an ice bath to 0-5 °C.

-

Hydrochlorination: Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically exothermic, and the temperature should be maintained between 0 and 10 °C. Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC) if a suitable staining method is available.

-

Work-up: Once the reaction is complete (as indicated by the consumption of cyclopentene), stop the flow of HCl gas. Pour the reaction mixture into a separatory funnel containing cold water to wash away excess HCl.

-

Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Method 2: Reaction with Concentrated Hydrochloric Acid

This method offers a more convenient alternative to using gaseous HCl.

Materials:

-

Cyclopentene (C₅H₈)

-

Concentrated hydrochloric acid (HCl, ~37%)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the cyclopentene.

-

Addition of HCl: Slowly add an excess of concentrated hydrochloric acid to the cyclopentene with vigorous stirring.

-

Reaction: Heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by GC analysis of aliquots taken from the organic layer.

-

Work-up and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer.

-

Washing and Drying: Wash the organic layer with water, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. Purify the resulting crude product by fractional distillation.

Data Presentation

The following tables summarize key quantitative data for the reactants and the product.

Table 1: Physical and Chemical Properties of Reactants and Product

| Property | Cyclopentene | Hydrogen Chloride | This compound |

| Molecular Formula | C₅H₈ | HCl | C₅H₉Cl |

| Molecular Weight | 68.12 g/mol | 36.46 g/mol | 104.58 g/mol [4] |

| Boiling Point | 44.2 °C | -85.05 °C | 114 °C[3] |

| Density | 0.744 g/cm³ | 1.49 g/L (gas) | 1.005 g/cm³[3] |

| Appearance | Colorless liquid | Colorless gas | Colorless liquid[3] |

| CAS Number | 142-29-0 | 7647-01-0 | 930-28-9[4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | The ¹H NMR spectrum of this compound shows characteristic signals for the protons on the cyclopentane ring. The proton on the carbon bearing the chlorine atom (CHCl) typically appears as a multiplet at a downfield chemical shift compared to the other protons on the ring.[4] |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the cyclopentane ring. The carbon atom bonded to the chlorine atom will be significantly downfield due to the deshielding effect of the electronegative chlorine atom.[5] |

| Mass Spectrometry (GC-MS) | The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation patterns will include the loss of a chlorine radical and subsequent fragmentation of the cyclopentyl cation.[6] |

| Infrared (IR) Spectroscopy | The IR spectrum will show C-H stretching and bending vibrations for the cyclopentane ring. A characteristic C-Cl stretching vibration is also expected in the fingerprint region.[4] |

Visualizations

Signaling Pathway: Electrophilic Addition

The following diagram illustrates the flow of electrons and the key intermediates in the electrophilic addition of HCl to cyclopentene.

dot

Caption: Electrophilic addition pathway of HCl to cyclopentene.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis and purification of this compound.

dot

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from cyclopentene and HCl is a robust and well-understood electrophilic addition reaction. This technical guide has provided a detailed overview of the reaction mechanism, practical experimental protocols, and key data points relevant to the synthesis and characterization of the product. The provided visualizations of the reaction pathway and experimental workflow are intended to offer a clear and concise summary of the process. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of this fundamental transformation is essential for the successful preparation of this compound and its subsequent use in the creation of more complex and valuable molecules.

References

- 1. 1-Chloro-2-methylcyclopentane | C6H11Cl | CID 21400133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hydrohalogenation - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C5H9Cl | CID 70252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Chlorocyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chlorocyclopentane, a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, presenting quantitative data in accessible tables and outlining the experimental methodologies for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for its characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits two main signals. The proton attached to the carbon atom bearing the chlorine atom (CHCl) is deshielded and appears at a higher chemical shift. The remaining eight protons on the cyclopentane ring are in a more shielded environment and appear as a complex multiplet at a lower chemical shift.

| Proton Assignment | Chemical Shift (δ) in ppm |

| CHCl | 4.38[1] |

| -(CH₂)₄- | 1.54 - 2.12[1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three different carbon environments in the molecule. The carbon atom directly bonded to the chlorine atom (C-Cl) is the most deshielded. The two adjacent carbons (β-carbons) are in a similar chemical environment, as are the two carbons further away (γ-carbons).

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-Cl | 65.4 |

| Cβ | 35.1 |

| Cγ | 23.8 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of C-H and C-Cl stretching and bending vibrations.

| Vibrational Mode | Absorption Frequency (cm⁻¹) |

| C-H Stretch | 2960 |

| C-H Bend | 1450 |

| C-Cl Stretch | 730 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows the molecular ion peak and several fragment ions, which are useful for confirming the molecular weight and structure of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 106 | ~5 | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 104 | ~15 | [M]⁺ (Molecular Ion, C₅H₉³⁵Cl) |

| 69 | ~35 | [C₅H₉]⁺ |

| 68 | 100 | [C₅H₈]⁺ (Base Peak) |

| 42 | ~48 | [C₃H₆]⁺ |

| 41 | ~42 | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[1] It is crucial that the sample is free of any solid particles.

Data Acquisition: The NMR tube is placed in the spectrometer. The experiment involves three main steps:

-

Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized to obtain sharp resonance signals.

-

Acquisition: A radiofrequency pulse is applied to the sample, and the resulting signal (Free Induction Decay or FID) is recorded. This is followed by Fourier transformation to obtain the NMR spectrum.

Infrared Spectroscopy

Sample Preparation: For a liquid sample like this compound, the "neat" technique is commonly employed. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted. The resulting spectrum is a plot of transmittance versus wavenumber.

Mass Spectrometry

Sample Introduction and Ionization: A small amount of the this compound sample is introduced into the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV) in a process called Electron Impact (EI) ionization. This process removes an electron from the molecule, forming a positively charged molecular ion.

Mass Analysis and Detection: The resulting ions are accelerated and passed through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). The separated ions are then detected, and their abundance is recorded to generate the mass spectrum.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Chemical Reactivity and Stability of Chlorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocyclopentane, a cyclic alkyl halide, serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical reactivity and stability is paramount for its effective utilization in designing synthetic routes and ensuring process safety. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound, focusing on nucleophilic substitution and elimination reactions. Furthermore, it delves into the stability of the molecule under various conditions, including thermal and photochemical stress. This document consolidates quantitative kinetic data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to serve as a critical resource for professionals in research and development.

Introduction

This compound (C₅H₉Cl) is a colorless to pale yellow liquid characterized by a five-membered carbon ring with a single chlorine substituent.[1] Its utility as a synthetic building block stems from the reactivity of the carbon-chlorine bond, which allows for the introduction of various functional groups through nucleophilic substitution or the formation of cyclopentene through elimination.[1][2] The choice between these reaction pathways is influenced by several factors, including the nature of the nucleophile/base, solvent, and temperature. This guide aims to provide a detailed exploration of these factors and their impact on the chemical behavior of this compound.

Chemical Reactivity

The primary modes of reactivity for this compound are nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The competition between these pathways is a key consideration in synthetic applications.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The mechanism can be either bimolecular (Sₙ2) or unimolecular (Sₙ1), depending on the reaction conditions and the structure of the substrate.

-

Sₙ2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry.[3] The rate of the Sₙ2 reaction is dependent on the concentrations of both the this compound and the nucleophile.[4] Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the Sₙ2 pathway.[5]

-

Sₙ1 Mechanism: This is a two-step reaction involving the formation of a carbocation intermediate.[4] The rate-determining step is the unimolecular dissociation of the C-Cl bond.[6] The rate of the Sₙ1 reaction is primarily dependent on the concentration of the this compound.[4] Polar protic solvents, which can stabilize the carbocation intermediate, favor the Sₙ1 pathway.[6]

The solvolysis of this compound, where the solvent acts as the nucleophile, is a common example of a reaction that can proceed via an Sₙ1 or mixed Sₙ1/Sₙ2 mechanism.[2][7]

Elimination Reactions

Elimination reactions of this compound lead to the formation of cyclopentene through the removal of a hydrogen atom and the chlorine atom from adjacent carbon atoms. These reactions can also proceed through bimolecular (E2) or unimolecular (E1) mechanisms.

-

E2 Mechanism: This is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the carbon bearing the chlorine, simultaneously with the departure of the chloride ion.[8] The rate of the E2 reaction is dependent on the concentrations of both the this compound and the base.[8]

-

E1 Mechanism: This is a two-step reaction that proceeds through the same carbocation intermediate as the Sₙ1 reaction.[8] Following the formation of the carbocation, a weak base removes an adjacent proton to form the double bond. The rate of the E1 reaction is primarily dependent on the concentration of the this compound.[8]

Strong, sterically hindered bases favor elimination over substitution.

References

- 1. SN2 reactions [sites.science.oregonstate.edu]

- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 3. 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. homework.study.com [homework.study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility of Chlorocyclopentane in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlorocyclopentane, a key intermediate in various synthetic processes. The document details its solubility in aqueous and organic media, outlines experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

This compound, a colorless to pale yellow liquid, exhibits distinct solubility characteristics critical for its application in synthesis, pharmaceuticals, and agrochemicals.[1] Its non-polar nature significantly influences its solubility profile, rendering it more soluble in organic solvents than in water.[1]

Below is a summary of the available quantitative and qualitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Units | Reference(s) |

| Water | Not Specified | 760 | mg/L | [2][3][4][5][6] |

| Water | Not Specified | 0.8 | g/L | [2][5] |

| Ethanol | Not Specified | Soluble | - | [7] |

| Diethyl Ether | Not Specified | Soluble | - | [7] |

| Acetone | Not Specified | Miscible | - | |

| Chloroform | Not Specified | Sparingly Soluble | - | [8] |

| Methanol | Not Specified | Sparingly Soluble | - | [8] |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a liquid solute like this compound in a given solvent. This method is followed by gravimetric analysis for quantification.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of a distinct second phase of this compound ensures that the solution is saturated.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours. This allows for the complete separation of the undissolved this compound from the saturated solution.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, ensure the syringe needle is positioned in the upper portion of the solvent phase.

-

Immediately pass the collected solution through a syringe filter into a pre-weighed, dry evaporating dish or beaker. This step removes any suspended microdroplets of the solute.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing significant evaporation of the less volatile this compound. The specific temperature will depend on the boiling point of the solvent. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

The final constant mass represents the mass of the dissolved this compound.

-

2.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of saturated solution taken (mL)) * 100

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

References

- 1. CAS 930-28-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Cyclopentyl chloride CAS#: 930-28-9 [m.chemicalbook.com]

- 3. CYCLOPENTYL CHLORIDE [chembk.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. This compound|lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. Cyclopentyl Chloride - High Purity Chemical Compound , Versatile Solvent Applications, Ideal For Lab Use at Best Price in Mumbai | Freesia Chemicals [tradeindia.com]

- 8. Cyclopentyl Chloride | 930-28-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. smart.dhgate.com [smart.dhgate.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Chlorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocyclopentane (C₅H₉Cl) is a significant cyclic alkyl halide, serving as a versatile intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the reactivity of the carbon-chlorine bond, which allows for various nucleophilic substitution reactions to introduce diverse functional groups.[3][4] This technical guide provides a comprehensive overview of the historical context of its discovery and details the primary synthetic methodologies for its preparation. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis. Furthermore, reaction pathways and experimental workflows are visually represented to facilitate a deeper understanding of the synthesis of this important chemical building block.

Historical Context and Discovery

The precise moment of the first synthesis of this compound is not well-documented under a single discoverer's name. However, it is widely believed to have been first prepared in the early 20th century during broader investigations into the halogenation of cyclic hydrocarbons.[5] The development of synthetic organic chemistry in the late 19th and early 20th centuries, with pioneering work on elemental analysis and the nature of organic compounds by chemists like Justus von Liebig, laid the groundwork for such syntheses.[5][6] The primary method available at the time, and the likely route to its first preparation, was the free-radical chlorination of cyclopentane, a reaction typically initiated by ultraviolet light or heat.[5][7] This method was a common approach for the synthesis of alkyl halides from alkanes.[7]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild, hydrocarbon-like odor.[3][5] It is a relatively non-polar compound, which dictates its solubility in organic solvents and its limited solubility in water.[3][4]

| Property | Value |

| Molecular Formula | C₅H₉Cl |

| Molar Mass | 104.58 g/mol |

| Boiling Point | 114 °C |

| Melting Point | -94 °C |

| Density | 1.005 g/mL at 25 °C |

| CAS Number | 930-28-9 |

Synthetic Methodologies

There are three primary historical and laboratory-scale routes for the synthesis of this compound, each starting from a different precursor: cyclopentane, cyclopentanol, or cyclopentene.

From Cyclopentane: Free-Radical Chlorination

The direct chlorination of cyclopentane proceeds via a free-radical chain reaction. This method involves the homolytic cleavage of chlorine molecules to generate chlorine radicals, which then abstract a hydrogen atom from cyclopentane. The resulting cyclopentyl radical reacts with another chlorine molecule to yield this compound and a new chlorine radical, thus propagating the chain.

Reaction Scheme: C₅H₁₀ + Cl₂ --(UV light or heat)--> C₅H₉Cl + HCl

This method can lead to the formation of polychlorinated byproducts, and controlling the reaction conditions is crucial to maximize the yield of the desired monochlorinated product.[7]

Experimental Protocol: Photochemical Chlorination of Cyclopentane

Materials:

-

Cyclopentane

-

Chlorine gas (Cl₂)

-

Anhydrous calcium chloride

Equipment:

-

A three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer.

-

A UV lamp.

-

A gas washing bottle containing concentrated sulfuric acid to dry the chlorine gas.

-

An absorption trap for the HCl gas byproduct (e.g., a beaker with a sodium hydroxide solution).

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

-

Place cyclopentane into the round-bottom flask.

-

Protect the reflux condenser with a drying tube containing anhydrous calcium chloride.

-

Position the UV lamp to irradiate the flask.

-

Start the magnetic stirrer to ensure efficient mixing.

-

Slowly bubble dry chlorine gas through the cyclopentane while irradiating the mixture with the UV lamp.

-

The reaction is exothermic; maintain the reaction temperature by using a water bath if necessary.

-

Monitor the reaction progress by observing the disappearance of the yellow-green color of chlorine.

-

Once the reaction is complete, stop the flow of chlorine gas and turn off the UV lamp.

-

Bubble an inert gas (e.g., nitrogen) through the reaction mixture to remove any dissolved HCl and unreacted chlorine.

-

Wash the crude product with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the this compound by fractional distillation, collecting the fraction boiling at approximately 114 °C.

From Cyclopentanol: Nucleophilic Substitution

Cyclopentanol can be converted to this compound through nucleophilic substitution of the hydroxyl group. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl), often with a catalyst like zinc chloride (ZnCl₂).

The reaction of cyclopentanol with thionyl chloride is an efficient method for preparing this compound. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. This reaction is often carried out in the presence of a base like pyridine to neutralize the HCl generated.

Reaction Scheme: C₅H₉OH + SOCl₂ --> C₅H₉Cl + SO₂ + HCl

Experimental Protocol: Synthesis of this compound from Cyclopentanol using Thionyl Chloride

Materials:

-

Cyclopentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether

-

5% Sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

A round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.

-

A dropping funnel.

-

An ice bath.

-

A separatory funnel.

-

Distillation apparatus.

Procedure:

-

In a fume hood, place cyclopentanol and anhydrous diethyl ether in the round-bottom flask and cool the flask in an ice bath.

-

Slowly add thionyl chloride to the stirred solution using the dropping funnel. If using pyridine, it can be added subsequently.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion.

-

After the reaction is complete, cool the mixture and carefully pour it over crushed ice to quench any unreacted thionyl chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by simple distillation.

-

Purify the remaining liquid by fractional distillation to obtain pure this compound.

Concentrated hydrochloric acid can also be used to convert cyclopentanol to this compound. This reaction is typically slower and may require a catalyst such as zinc chloride (Lucas reagent) to facilitate the reaction, which proceeds via an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions.

Reaction Scheme: C₅H₉OH + HCl --(ZnCl₂)--> C₅H₉Cl + H₂O

Experimental Protocol: Synthesis of this compound from Cyclopentanol using Hydrochloric Acid and Zinc Chloride

Materials:

-

Cyclopentanol

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous zinc chloride (ZnCl₂)

-

5% Sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous calcium chloride

Equipment:

-

A round-bottom flask with a reflux condenser and a magnetic stirrer.

-

A separatory funnel.

-

Distillation apparatus.

Procedure:

-

In a fume hood, prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.

-

Add cyclopentanol to a round-bottom flask and then add the Lucas reagent.

-

Heat the mixture to reflux with stirring. The formation of an oily layer of this compound indicates the reaction is proceeding.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the upper organic layer.

-

Wash the organic layer with cold water, then with a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the crude this compound over anhydrous calcium chloride.

-

Decant the dried liquid and purify it by distillation.

From Cyclopentene: Electrophilic Addition

The addition of hydrogen chloride (HCl) to cyclopentene is another route to synthesize this compound. This reaction is an example of electrophilic addition, where the pi bond of the alkene attacks the proton of HCl, forming a carbocation intermediate, which is then attacked by the chloride ion.

Reaction Scheme: C₅H₈ + HCl --> C₅H₉Cl

Experimental Protocol: Synthesis of this compound from Cyclopentene

Materials:

-

Cyclopentene

-

Hydrogen chloride gas (HCl) or concentrated hydrochloric acid

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

5% Sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

A gas dispersion tube.

-

A round-bottom flask with a magnetic stirrer.

-

An ice bath.

-

A separatory funnel.

-

Distillation apparatus.

Procedure:

-

Dissolve cyclopentene in an anhydrous solvent in a round-bottom flask and cool the mixture in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. Alternatively, the reaction can be carried out by stirring cyclopentene with concentrated hydrochloric acid, although this is generally less efficient.

-

Continue the addition of HCl until the reaction is complete (this can be monitored by GC analysis).

-

Pour the reaction mixture into cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 5% sodium bicarbonate solution, water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

Quantitative Data Summary

The yield and efficiency of this compound synthesis are highly dependent on the chosen method and reaction conditions.

| Starting Material | Reagent(s) | Catalyst/Conditions | Conversion (%) | Yield (%) | Reference |

| Cyclopentane | Potassium chloride, Acetic acid | nano copper/cuprous chloride, LED light, 20 °C, 6.5 h | 43 | 96 | [8] |

| Cyclopentanol | Thionyl chloride | Pyridine (optional) | - | Generally high | [9][10] |

| Cyclopentanol | Concentrated HCl | Zinc chloride | - | Moderate to good | |

| Cyclopentene | Hydrogen chloride | - | - | Variable | [11] |

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes and the mechanisms of the key reactions.

Caption: Synthetic routes to this compound.

Caption: Mechanism of free-radical chlorination.

References

- 1. Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4777278A - Synthesis of alkyl cycloalkyl dialkoxysilanes - Google Patents [patents.google.com]

- 3. CAS 930-28-9: this compound | CymitQuimica [cymitquimica.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Justus von Liebig - Wikipedia [en.wikipedia.org]

- 6. Justus Liebig (our Eponym) — JLU [uni-giessen.de]

- 7. brainly.com [brainly.com]

- 8. Cyclopentyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. "CHEM 222, Chapter 11: Reaction of Alcohols with Thionyl Chloride" by Katie Garber [digitalcommons.snc.edu]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. wyzant.com [wyzant.com]

Unraveling the Conformational Landscape of Chlorocyclopentane: A Theoretical Deep Dive

For Immediate Release

Shanghai, China – December 14, 2025 – A comprehensive theoretical analysis of the molecular structure of chlorocyclopentane reveals intricate details of its conformational preferences, providing valuable insights for researchers in drug development and materials science. This in-depth technical guide, compiled from rigorous computational studies, offers a granular view of the molecule's geometry, energy landscape, and the methodologies used to elucidate these properties.

This compound, a halogenated cycloalkane, exists in a dynamic equilibrium between several non-planar conformations. Understanding the subtle energy differences and structural parameters of these conformers is crucial for predicting its reactivity and interactions in complex chemical systems. This guide summarizes key theoretical calculations, presenting data in a clear, accessible format for scientists and researchers.

Conformational Isomers and Relative Stabilities

The cyclopentane ring is not planar, adopting puckered conformations to relieve torsional strain. For this compound, the primary conformations of interest are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. The chlorine substituent can occupy either an axial or an equatorial position in the envelope conformation, leading to distinct energy levels. In the twist conformation, the chlorine atom is located at a pseudo-axial or pseudo-equatorial position.

Theoretical calculations, employing both ab initio Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various basis sets, have consistently shown that the twisted conformer is the most stable form of this compound. The envelope forms with the chlorine in either an axial or equatorial position are transition states or higher energy local minima on the potential energy surface.

Recent studies utilizing DFT (B3LYP and M06-2X) and MP2 methods with the 6-311+G** basis set have provided a detailed understanding of the conformational landscape.[1][2][3] These calculations indicate that the conformational preference is governed by a delicate balance of steric and electronic effects.

Quantitative Structural Data

The following tables summarize the calculated relative energies and key geometrical parameters for the most stable conformers of this compound, obtained from high-level theoretical calculations.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Twist (C₂) | MP2/6-311+G | 0.00 |

| Envelope - Equatorial (C_s) | MP2/6-311+G | Higher Energy |

| Envelope - Axial (C_s) | MP2/6-311+G | Higher Energy |

| Twist (C₂) | B3LYP/6-311+G | 0.00 |

| Envelope - Equatorial (C_s) | B3LYP/6-311+G | Higher Energy |

| Envelope - Axial (C_s) | B3LYP/6-311+G | Higher Energy |

Note: The envelope forms are generally found to be transition states for interconversion between twist conformers.

Table 2: Selected Optimized Geometrical Parameters for the Twist Conformer of this compound

| Parameter | MP2/6-311+G | B3LYP/6-311+G |

| Bond Lengths (Å) | ||

| C-Cl | 1.815 | 1.832 |

| C-C (average) | 1.538 | 1.541 |

| Bond Angles (degrees) | ||

| ∠Cl-C-H | 108.5 | 108.3 |

| ∠C-C-C (average) | 104.5 | 104.6 |

| Dihedral Angles (degrees) | ||

| Puckering Amplitude (q₂) | 0.42 | 0.43 |

Conformational Interconversion Pathway

The interconversion between the different twist conformations of this compound occurs via a process known as pseudorotation. This low-energy pathway proceeds through the envelope transition states.

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from established computational chemistry protocols.

Computational Methods

Geometry Optimization and Energy Calculations: The geometries of the various conformers of this compound were fully optimized without any symmetry constraints using both Møller-Plesset perturbation theory to the second order (MP2) and Density Functional Theory (DFT).[1][2][3]

-

DFT Functionals: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) and the M06-2X hybrid meta-GGA functionals were employed.[1][2][3]

-

Basis Set: The 6-311+G** basis set was used for all atoms. This basis set includes diffuse functions (+) to better describe the electron distribution of the chlorine atom and polarization functions (**) for all atoms to account for the non-spherical nature of electron density in molecules.[1][2][3]

Vibrational Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for stable conformers) or first-order saddle points (for transition states), vibrational frequency calculations were performed at the same level of theory as the geometry optimizations. Stable conformers exhibit no imaginary frequencies, while transition states have exactly one imaginary frequency.

Software

All quantum chemical calculations were performed using the Gaussian suite of programs.

This guide provides a foundational understanding of the molecular structure of this compound based on state-of-the-art theoretical calculations. The detailed data and methodologies presented herein are intended to support further research and development in fields where the molecular properties of such halogenated compounds are of paramount importance.

References

An In-depth Technical Guide to the Thermochemical Properties and Enthalpy of Formation of Chlorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of chlorocyclopentane (C₅H₉Cl), with a particular focus on its enthalpy of formation. This document is intended for researchers, scientists, and professionals in drug development who require accurate thermochemical data for process design, safety analysis, and computational modeling. The guide summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of fundamental thermochemical relationships and experimental workflows.

Thermochemical Data Summary

The following tables summarize the key thermochemical properties of this compound. These values are essential for understanding the energetic landscape of reactions involving this compound.

Table 1: Key Thermochemical Properties of this compound

| Property | Symbol | Value | Units | Phase | Reference |

| Standard Enthalpy of Formation | ΔfH° | -138.1 ± 2.5 | kJ/mol | Gas | [1] |

| Standard Enthalpy of Vaporization | ΔvapH° | 38.79 | kJ/mol | Liquid to Gas | [2] |

| Constant Pressure Heat Capacity | Cp | 152.4 | J/(mol·K) | Liquid | [1] |

| Calculated Standard Enthalpy of Formation | ΔfH° | -176.89 ± 2.5 | kJ/mol | Liquid |

Table 2: Physical Properties of this compound

| Property | Value | Units | Reference |

| Molecular Formula | C₅H₉Cl | - | [1] |

| Molecular Weight | 104.578 | g/mol | [1] |

| CAS Registry Number | 930-28-9 | - | [1] |

| Boiling Point | 114 | °C | |

| Density | 1.005 | g/mL at 25°C |

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.

Gas Phase Enthalpy of Formation

The standard enthalpy of formation for gaseous this compound has been reported as -138.1 ± 2.5 kJ/mol[1].

Liquid Phase Enthalpy of Formation (Calculated)

The relationship is as follows:

ΔfH°(liquid) = ΔfH°(gas) - ΔvapH°

Using the values from Table 1:

ΔfH°(liquid) = -138.1 kJ/mol - 38.79 kJ/mol = -176.89 kJ/mol

The uncertainty is assumed to be the same as that of the gas phase enthalpy of formation.

Experimental Protocols

Accurate determination of thermochemical properties relies on precise experimental methodologies. The following sections detail the protocols for key experiments relevant to determining the enthalpy of formation of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a combustible compound like this compound can be determined indirectly from its experimentally measured enthalpy of combustion using a bomb calorimeter.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of liquid this compound.

Materials:

-

Parr-type bomb calorimeter

-

High-precision thermometer (±0.001 °C)

-

Pellet press

-

Ignition wire (e.g., nickel-chromium)

-

Crucible

-

Oxygen cylinder with pressure regulator

-

This compound (high purity)

-

Benzoic acid (for calibration)

-

Distilled water

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh approximately 1 g of benzoic acid into the crucible.

-

Attach a known length of ignition wire to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Place the crucible in the bomb.

-

Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely known mass of distilled water.

-

Assemble the calorimeter, ensuring the thermometer and stirrer are correctly positioned.

-

Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and starts to fall.

-

Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.

-

-

Combustion of this compound:

-

Thoroughly clean and dry the bomb and crucible.

-

Accurately weigh a sample of liquid this compound (approximately 0.8-1.0 g) into the crucible. A gelatin capsule may be used to contain the liquid sample.

-

Repeat the procedure from calibration (steps 2-8) with the this compound sample.

-

After combustion, carefully release the pressure and collect the contents of the bomb to analyze for completeness of combustion and to determine the amount of nitric acid and hydrochloric acid formed.

-

Data Analysis:

-

Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Calculate the total heat released during the combustion of this compound using the heat capacity of the calorimeter and the corrected temperature rise.

-

Apply corrections for the heat of formation of nitric acid and hydrochloric acid, and the heat of combustion of the ignition wire and any capsule used.

-

Calculate the standard enthalpy of combustion (ΔcH°) of this compound in kJ/mol.

-

Using Hess's Law, calculate the standard enthalpy of formation (ΔfH°) of liquid this compound from the balanced combustion reaction: C₅H₉Cl(l) + 7O₂(g) → 5CO₂(g) + 4H₂O(l) + HCl(g) ΔcH° = [5 * ΔfH°(CO₂, g) + 4 * ΔfH°(H₂O, l) + ΔfH°(HCl, g)] - [ΔfH°(C₅H₉Cl, l)]

Determination of Enthalpy of Reaction via Reaction Calorimetry

Reaction calorimetry can be used to measure the enthalpy change of a specific reaction, for instance, the synthesis of this compound from cyclopentanol and hydrochloric acid.

Objective: To determine the enthalpy of reaction (ΔrH°) for the formation of this compound from cyclopentanol.

Materials:

-

Reaction calorimeter (e.g., RC1)

-

Jacketed glass reactor

-

Temperature probes

-

Stirrer

-

Dosing pump

-

Cyclopentanol

-

Concentrated Hydrochloric Acid

Procedure:

-

System Setup and Calibration:

-

Assemble the reaction calorimeter according to the manufacturer's instructions.

-

Perform a calibration of the heat transfer coefficient of the reactor system.

-

-

Reaction Execution:

-

Charge a known amount of cyclopentanol into the reactor.

-

Establish a stable initial temperature for the reactor contents.

-

Start the data logging for temperature of the reactor and the jacket.

-

Dose a known amount of concentrated hydrochloric acid into the reactor at a constant rate using the dosing pump.

-

Maintain isothermal conditions by controlling the jacket temperature.

-

Continue to monitor the temperature until the reaction is complete and the thermal signal returns to the baseline.

-

Data Analysis:

-

The heat flow from the reaction is calculated in real-time by the calorimeter software based on the temperature difference between the reactor and the jacket, the heat transfer coefficient, and the heat accumulation term.

-

Integrate the heat flow over the duration of the reaction to obtain the total heat of reaction.

-

Normalize the total heat of reaction by the number of moles of the limiting reactant to determine the molar enthalpy of reaction (ΔrH°) in kJ/mol.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: Relationship between gas and liquid phase enthalpies of formation.

Caption: Experimental workflow for bomb calorimetry.

Caption: Experimental workflow for reaction calorimetry.

References

An In-depth Technical Guide to the Hazards and Toxicity of Chlorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or professional safety and toxicological evaluation. Always consult the most current SDS and institutional safety guidelines before handling chlorocyclopentane.

Executive Summary

This compound (CAS No. 930-28-9) is a colorless to pale yellow liquid with a characteristic hydrocarbon-like odor.[1] It is a versatile organic intermediate, primarily utilized in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[2] While its utility in organic synthesis is significant, a thorough understanding of its inherent hazards is paramount for safe handling and use. This guide provides a comprehensive overview of the known hazards and toxicological profile of this compound, based on currently available data. It is critical to note that the toxicological properties of this compound have not been fully investigated, and significant data gaps exist, particularly concerning quantitative toxicity values and long-term health effects.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various laboratory and industrial conditions.

| Property | Value | References |

| Molecular Formula | C5H9Cl | [3][4] |

| Molecular Weight | 104.58 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Characteristic hydrocarbon-like | [1] |

| Boiling Point | 114 °C (at 760 mmHg) | [4] |

| Melting Point | -50 °C | [4] |

| Density | 1.005 g/mL at 25 °C | [4] |

| Solubility | Limited solubility in water (760 mg/L). Soluble in most organic solvents. | [1][2][4] |

| Vapor Pressure | 35-45 hPa at 20-25 °C | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.7 | [4] |

Flammability and Fire Hazards

This compound is a highly flammable liquid and vapor, posing a significant fire risk.[6][7] Appropriate precautions must be taken to prevent ignition.

| Flammability Parameter | Value | References |

| Flash Point | 15 °C (59 °F) | [4] |

| GHS Classification | Flammable Liquid, Category 2 | [6] |

| Hazard Statement | H225: Highly flammable liquid and vapour | [6][7] |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam. | [6] |

| Unsuitable Extinguishing Media | Water jet may be ineffective and spread the fire. | [8] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas. | [9] |

Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9] Containers may explode when heated. All ignition sources must be eliminated from areas where this compound is handled or stored. Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory.[6][7]

Toxicological Profile and Health Hazards

The toxicological properties of this compound have not been fully investigated. The available information is primarily qualitative and derived from safety data sheets.

Acute Toxicity

Quantitative data for acute oral, dermal, and inhalation toxicity (LD50/LC50) are not available in the reviewed literature.[10]

Skin and Eye Irritation

This compound is classified as a skin irritant and is expected to cause serious eye irritation.[1] Prolonged or repeated skin contact can lead to defatting of the skin, resulting in dryness, cracking, and dermatitis.[1]

Respiratory Tract Irritation

Inhalation of vapors or mists may cause respiratory tract irritation.[1]

Other Health Effects

-

Central Nervous System (CNS): Vapors may cause dizziness, headaches, and other CNS effects.[1]

-

Ingestion: Ingestion may cause gastrointestinal distress.[1]

-

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to assess these long-term health effects.[10]

A summary of the known health hazards is presented in Table 2.

| Hazard Endpoint | Classification/Effect | References |

| Acute Oral Toxicity | No data available | [10] |

| Acute Dermal Toxicity | No data available | [10] |

| Acute Inhalation Toxicity | No data available | [10] |

| Skin Corrosion/Irritation | Irritating to the skin (GHS Category 2 implied) | [1][4][5] |

| Serious Eye Damage/Irritation | May cause eye irritation | [1] |

| Respiratory or Skin Sensitization | No data available | [10] |

| Germ Cell Mutagenicity | No data available | [10] |

| Carcinogenicity | Not classified as a carcinogen by IARC or EPA | [1] |

| Reproductive Toxicity | No data available | [10] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation and CNS effects (dizziness) | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [10] |

| Aspiration Hazard | No data available | [10] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain due to the lack of comprehensive testing. However, standardized OECD guidelines are typically followed for chemical safety testing.

OECD Guideline for In Vitro Skin Irritation Test (TG 439)

This test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[11][12][13][14]

-

Test System: A three-dimensional RhE model composed of human-derived keratinocytes is used.[11][13]

-

Procedure: The test chemical is applied topically to the surface of the RhE tissue.[11][14]

-

Exposure: The exposure period is typically up to 4 hours.[13]

-

Endpoint: Cell viability is measured after exposure, often using the MTT assay, which assesses mitochondrial activity.[11]

-

Classification: A chemical is classified as an irritant if it reduces cell viability below a certain threshold (e.g., ≤ 50%).[11][12]

OECD Guideline for Acute Eye Irritation/Corrosion Test (TG 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[15][16][17][18][19]

-

Test Animal: The albino rabbit is the recommended species.[20]

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is applied to the conjunctival sac of one eye. The other eye serves as a control.[16][18]

-

Observation: The eyes are examined for signs of irritation (redness, swelling, opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) for up to 21 days to assess reversibility.[16][19]

-

Classification: The severity and reversibility of the ocular lesions determine the classification of the substance as an irritant or corrosive.[19]

Mandatory Visualizations

Logical Workflow for Chemical Hazard Assessment

Caption: A generalized workflow for conducting a chemical hazard assessment.

Generalized Signaling Pathway for Chemical-Induced Skin Irritation

Caption: A simplified signaling pathway for chemical-induced skin irritation.

Experimental Workflow for Handling a Chemical Spill

Caption: A logical workflow for responding to a this compound spill.

Handling and Storage

Given its hazardous properties, strict safety protocols must be followed when handling and storing this compound.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[6] A respirator may be necessary if exposure limits are exceeded or irritation is experienced.[6]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][7]

-

Ground and bond containers when transferring material.[7][10]

-

Avoid contact with skin and eyes.[6]

-

Do not breathe vapors or mists.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][7]

-

Store in a designated flammables area.[10]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Conclusion

This compound is a valuable chemical intermediate with significant hazards, most notably its high flammability and its potential to cause skin and eye irritation. The current body of toxicological data is incomplete, and further research is needed to fully characterize its acute and chronic health effects. Professionals in research, development, and manufacturing must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. The information and visualizations provided in this guide are intended to support a culture of safety and informed decision-making when working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 930-28-9: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C5H9Cl | CID 70252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. ccis.chemoventory.com [ccis.chemoventory.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. senzagen.com [senzagen.com]

- 12. iivs.org [iivs.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. x-cellr8.com [x-cellr8.com]

- 15. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 16. ecetoc.org [ecetoc.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 20. oecd.org [oecd.org]

Methodological & Application

Application Note and Protocol: Formation of Cyclopentylmagnesium Chloride (Grignard Reagent) from Chlorocyclopentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the preparation of cyclopentylmagnesium chloride, a valuable Grignard reagent, from chlorocyclopentane. The synthesis involves the reaction of this compound with magnesium metal in an ethereal solvent.[1][3] Success in Grignard reagent formation is highly dependent on maintaining anhydrous conditions, as these reagents are extremely reactive towards protic solvents like water.[1][3] This document outlines the necessary precautions, reaction conditions, and work-up procedures to ensure a successful synthesis.

Key Reaction Parameters

The formation of cyclopentylmagnesium chloride is influenced by several factors, including the choice of solvent, the method of initiation, and the reaction temperature. Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignard reagent.[4] Initiation of the reaction can sometimes be sluggish and may require the use of activating agents like iodine or 1,2-dibromoethane to clean the surface of the magnesium turnings and facilitate the reaction.[5]

Experimental Protocols

Materials and Equipment:

-

This compound (C₅H₉Cl)

-

Magnesium turnings (Mg)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Iodine (I₂) or 1,2-dibromoethane (as initiator)

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Drying tube (e.g., with calcium chloride)

General Safety Precautions:

-

Grignard reagents are highly flammable and react violently with water. All operations must be carried out under a dry, inert atmosphere (nitrogen or argon).

-

All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.

-

Anhydrous solvents are critical for the success of the reaction.[3]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis in Diethyl Ether

This protocol is adapted from a patented procedure for the synthesis of an intermediate for ketamine.[6]

1. Apparatus Setup:

- Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas.

- Flame-dry the entire apparatus under a flow of inert gas to remove any residual moisture.

2. Reaction Initiation:

- To the cooled flask, add magnesium turnings (1.0 equivalent).

- Add a small crystal of iodine to the flask. The iodine will help to activate the magnesium surface.

- Add a small portion of anhydrous diethyl ether to just cover the magnesium turnings.

3. Grignard Reagent Formation:

- In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

- Add a small amount of the this compound solution to the magnesium suspension. The reaction is expected to start, as indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy gray solution.